molecular formula C29H32O13 B12414739 Etoposide-13C,d3

Etoposide-13C,d3

Cat. No.: B12414739
M. Wt: 592.6 g/mol
InChI Key: VJJPUSNTGOMMGY-AQICWNCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Etoposide-13C,d3 is synthesized by incorporating stable heavy isotopes of carbon and hydrogen into the etoposide molecule. The preparation involves the semi-synthetic modification of podophyllotoxin, a naturally occurring compound extracted from the roots and rhizomes of the Mayapple plant . The synthetic route typically includes the following steps:

    Extraction of Podophyllotoxin: Podophyllotoxin is extracted from the plant material.

    Chemical Modification:

    Purification: The final product is purified to obtain this compound with high purity.

Chemical Reactions Analysis

Etoposide-13C,d3 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Etoposide-13C,d3 is unique due to its isotopic labeling, which allows for precise tracing and quantification in scientific studies. Similar compounds include:

This compound stands out due to its enhanced ability to provide detailed insights into the pharmacokinetics and metabolic pathways of etoposide, making it invaluable in drug development and research.

Properties

Molecular Formula

C29H32O13

Molecular Weight

592.6 g/mol

IUPAC Name

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuterio(113C)methoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29+/m1/s1/i2+1D3

InChI Key

VJJPUSNTGOMMGY-AQICWNCOSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C)O)O)OC)O

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

Origin of Product

United States

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